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PROTAC BET Degrader-1 -

PROTAC BET Degrader-1

Catalog Number: EVT-3075584
CAS Number:
Molecular Formula: C44H45N11O9
Molecular Weight: 871.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BET degraders are heterobifunctional molecules designed to target bromodomain and extra-terminal domain (BET) proteins for degradation. [, , , , ] BET proteins, including BRD2, BRD3, BRD4, and BRDT, are epigenetic "readers" that play a crucial role in gene transcription regulation. [, ] They are considered promising therapeutic targets for cancer and other diseases. [, , ]

BET degraders function by hijacking the ubiquitin-proteasome system (UPS), leading to the proteasomal degradation of BET proteins. []

Future Directions

Future research directions for BET degraders include: [, , ]

dBET11. Compound Description: dBET1 is a bivalent PROTAC molecule designed to induce the degradation of Bromodomain and Extra-Terminal (BET) proteins. It exhibits potent anti-cancer activity in various cancer models. []2. Relevance: Although the exact structure of "PROTAC BET Degrader-1" isn't provided in the papers, the study uses it interchangeably with dBET1 and PROTAC BET Degrader-2 in the context of a TR-FRET assay. This suggests dBET1 shares significant structural similarities and targets the same BET proteins as the compound of interest, "PROTAC BET Degrader-1". [] ()

PROTAC BET Degrader-21. Compound Description: PROTAC BET Degrader-2 is another bivalent PROTAC molecule developed for BET protein degradation. Similar to dBET1, it demonstrates promising anti-cancer effects. []2. Relevance: Similar to dBET1, the paper uses PROTAC BET Degrader-2 interchangeably with "PROTAC BET Degrader-1", implying close structural resemblance and targeting of BET proteins. The comparative analysis in the TR-FRET assay suggests both "PROTAC BET Degrader-1" and PROTAC BET Degrader-2 function through BET protein degradation. [] ()

Synthesis Analysis

Methods and Technical Details
The synthesis of PROTAC BET Degrader-1 involves several key steps. The design typically starts with the selection of appropriate ligands for both the target protein and the E3 ligase. For instance, the ligand for the bromodomain target might be derived from existing inhibitors like JQ1, while the E3 ligase ligand can be selected from known ligands such as those that bind to cereblon or von Hippel-Lindau.

The synthetic route generally includes:

  1. Coupling Reactions: The E3 ligase ligand is conjugated to the linker, which is then linked to the target protein ligand. Common methods include amide coupling and click chemistry.
  2. Purification and Characterization: The synthesized compounds are purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity.

For example, in one reported synthesis, intermediates were generated through standard coupling reactions followed by hydrolysis to yield the final PROTAC compound with high purity levels exceeding 95% .

Molecular Structure Analysis

Structure and Data
The molecular structure of PROTAC BET Degrader-1 typically features a central linker connecting two distinct ligands:

  • Target Protein Ligand: This component binds specifically to bromodomain proteins.
  • E3 Ligase Ligand: This part recruits an E3 ubiquitin ligase, facilitating the ubiquitination of the target protein.

The precise structure can vary based on the specific design but generally includes functional groups that enhance binding affinity and stability. Structural analysis often employs X-ray crystallography or NMR to elucidate binding interactions within the ternary complex formed during degradation .

Chemical Reactions Analysis

Reactions and Technical Details
The mechanism of action for PROTAC BET Degrader-1 involves several chemical reactions:

  1. Formation of Ternary Complex: The compound binds simultaneously to both the target protein and the E3 ligase, forming a ternary complex.
  2. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin moieties onto lysine residues on the target protein.
  3. Proteasomal Degradation: The polyubiquitinated protein is recognized by the proteasome, leading to its degradation.

This catalytic mechanism allows for multiple rounds of degradation with a single molecule of PROTAC, distinguishing it from traditional inhibitors that only block protein function .

Mechanism of Action

Process and Data
The mechanism of action for PROTAC BET Degrader-1 involves:

  • Binding Affinity: The compound's design ensures high affinity for both its target protein and E3 ligase.
  • Induction of Ubiquitination: Upon binding, it facilitates ubiquitination through conformational changes that bring the E3 ligase into proximity with the target protein.
  • Degradation Efficiency: Studies have shown that PROTACs can achieve significant degradation rates across various concentrations, demonstrating their potency in cellular environments .

Data from kinetic studies indicate that PROTAC BET Degrader-1 can induce degradation with half-maximal effective concentrations (DC50) in nanomolar ranges, highlighting its efficiency compared to traditional inhibitors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
PROTAC BET Degrader-1 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide (DMSO), with varying solubility in aqueous solutions depending on its specific structure.
  • Stability: Stability in biological conditions is crucial; modifications may be made to enhance metabolic stability.
  • Molecular Weight: Typically ranges from 400 to 600 daltons, depending on the specific constituents used in its design.

Characterization studies often reveal that these compounds maintain stability over extended periods in cell culture conditions, which is vital for their therapeutic applications .

Applications

Scientific Uses
PROTAC BET Degrader-1 has significant implications in various fields:

  • Cancer Research: By targeting oncogenic proteins involved in cancer progression, these degraders represent a promising avenue for therapeutic intervention.
  • Neurodegenerative Diseases: They may also be explored for degrading misfolded or aggregated proteins implicated in neurodegenerative disorders.
  • Biochemical Research Tools: As tools for studying protein function and turnover within cellular systems, they provide insights into cellular mechanisms.

Properties

Product Name

PROTAC BET Degrader-1

IUPAC Name

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide

Molecular Formula

C44H45N11O9

Molecular Weight

871.9 g/mol

InChI

InChI=1S/C44H45N11O9/c1-5-54-32(19-27(52-54)23-11-12-23)48-39-37-25-18-31(62-4)26(35-21(2)53-64-22(35)3)17-28(25)47-38(37)50-40(51-39)42(59)46-16-7-6-15-45-34(57)20-63-30-10-8-9-24-36(30)44(61)55(43(24)60)29-13-14-33(56)49-41(29)58/h8-10,17-19,23,29H,5-7,11-16,20H2,1-4H3,(H,45,57)(H,46,59)(H,49,56,58)(H2,47,48,50,51)

InChI Key

TXLUZGFDBDQACL-UHFFFAOYSA-N

SMILES

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCNC(=O)COC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O

Solubility

not available

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCNC(=O)COC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O

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